4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Drug Discovery ADME Physicochemical Property

4-Chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (CAS 532972-71-7) is a synthetic small molecule classified as an indole-benzamide hybrid. Its structure features a 4-chlorobenzamide moiety linked via an ethyl spacer to an indole ring that bears a 2-methylphenylmethyl sulfanyl substituent at the 3-position.

Molecular Formula C25H23ClN2OS
Molecular Weight 434.98
CAS No. 532972-71-7
Cat. No. B2748607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
CAS532972-71-7
Molecular FormulaC25H23ClN2OS
Molecular Weight434.98
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H23ClN2OS/c1-18-6-2-3-7-20(18)17-30-24-16-28(23-9-5-4-8-22(23)24)15-14-27-25(29)19-10-12-21(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29)
InChIKeyKGSGLXYOTQVFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (CAS 532972-71-7): Screening Compound Identity and Core Physicochemical Profile


4-Chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (CAS 532972-71-7) is a synthetic small molecule classified as an indole-benzamide hybrid [1]. Its structure features a 4-chlorobenzamide moiety linked via an ethyl spacer to an indole ring that bears a 2-methylphenylmethyl sulfanyl substituent at the 3-position [1]. With a molecular formula of C₂₅H₂₃ClN₂OS and a molecular weight of 435.0 g/mol, this compound is a member of the screening compound libraries and is primarily utilized in early-stage drug discovery for hit identification and lead optimization campaigns [1].

Why 4-Chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide Cannot Be Casually Substituted by In-Class Analogs


Within the indole-benzamide chemical space, even subtle changes in halogen substitution (chloro vs. fluoro), sulfanyl linker composition, or benzamide derivatization produce markedly different physicochemical profiles . Computed properties such as partition coefficient (LogP), topological polar surface area (tPSA), and hydrogen bond acceptor (HBA) count diverge substantially among close structural analogs, directly influencing solubility, permeability, and target binding potential . Simple in-class substitution therefore carries the risk of altering a compound's drug-likeness, CNS permeability, or P-glycoprotein susceptibility, undermining the reproducibility of screening data and the validity of structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-Chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide Against Closest Analogs


Lipophilicity (LogP) Differentiation Drives CNS Penetration and Solubility Decisions

The target compound (4-chloro) exhibits a computed XLogP3 value of 5.9 [1], substantially higher than the 4.8675 value reported for the closest 4-fluoro analog . This approximately 1 log unit increase in lipophilicity indicates greater partitioning into lipid membranes and improved passive blood-brain barrier permeability for CNS applications, but also reduced aqueous solubility that may require formulation adjustments for in vitro assays.

Drug Discovery ADME Physicochemical Property

Polar Surface Area Divergence Determines Cell Permeability and Bioavailability Potential

The target compound has a topological polar surface area (tPSA) of 59.3 Ų [1]. This contrasts sharply with two analogs: the 4-fluoro derivative at 26.2 Ų and the 2,4-dichloro-thiazole derivative at 130 Ų . The target occupies an intermediate tPSA range that balances passive permeability (typically favored by tPSA < 90 Ų for oral bioavailability) with sufficient polarity to maintain aqueous solubility at screening concentrations.

Medicinal Chemistry Bioavailability Drug-Likeness

Hydrogen Bond Acceptor Count Influences Selectivity and Metabolic Stability Profiles

The target compound possesses 2 hydrogen bond acceptors (HBA) [1], compared to 3 HBA for the 4-fluoro analog and 6 HBA for the 2,4-dichloro-thiazole analog . The lower HBA count suggests fewer potential polar interactions with off-target proteins and reduced susceptibility to oxidative metabolism mediated by cytochrome P450 enzymes that recognize HBA-rich substrates.

Selectivity Metabolism Ligand Efficiency

Research and Procurement Application Scenarios for 4-Chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide


CNS-Targeted Hit Identification and Blood-Brain Barrier Penetration Screening

Leveraging its elevated LogP of 5.9 [1], this compound is well-suited for inclusion in high-throughput screening libraries targeting central nervous system disorders such as Alzheimer's disease, Parkinson's disease, or glioblastoma, where passive BBB permeability is a prerequisite for early hit progression. The superior lipophilicity relative to the 4-fluoro analog (LogP 4.87) provides a measurable advantage for CNS-focused screening cascades [1].

Oral Bioavailability and Permeability-Guided Lead Optimization

With a tPSA of 59.3 Ų [1], the compound sits within the established drug-likeness threshold for oral absorption (tPSA < 90 Ų). This makes it a candidate for fragment-based or structure-based lead optimization programs where balancing permeability and solubility is paramount. It holds advantage over the 2,4-dichloro-thiazole analog (tPSA 130 Ų) for oral-focused programs [1].

Selectivity Profiling and Metabolic Stability Enhancement

The low hydrogen bond acceptor count (HBA = 2) [1] positions this compound favorably for selectivity screening against off-target panels, as fewer polar contacts reduce the likelihood of promiscuous binding. Additionally, lower HBA count is correlated with reduced Phase I metabolism, making this compound a rational choice for medicinal chemistry campaigns aiming to optimize metabolic stability [1].

Quote Request

Request a Quote for 4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.